molecular formula C23H24O11 B190802 Cirsimarin CAS No. 13020-19-4

Cirsimarin

Cat. No. B190802
CAS RN: 13020-19-4
M. Wt: 476.4 g/mol
InChI Key: RETJLKUBHXTIGH-FZFRBNDOSA-N
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Description

Cirsimarin is a bioactive antilipogenic flavonoid isolated from the cotyledons of Abrus precatorius . It is one of the most abundant flavonoids present in this plant species . Cirsimarin exhibits excellent antioxidant, lipolysis, and other biological properties . It can effectively trigger lipid movement and demonstrates antiobesity effects .


Molecular Structure Analysis

Cirsimarin has a molecular weight of 476.43 and a formula of C23H24O11 . It is a type of flavonoid and is off-white to light yellow in color . The compound is soluble in DMSO and methanol .


Physical And Chemical Properties Analysis

Cirsimarin is a solid, off-white to light yellow compound . It has a molecular weight of 476.43 and a formula of C23H24O11 . It is soluble in DMSO and methanol .

Scientific Research Applications

Pharmacology: Anti-Obesity Applications

Cirsimarin has been identified as a potent antilipogenic agent, meaning it can effectively reduce lipid accumulation. This property is particularly beneficial in the treatment of obesity. Studies have shown that Cirsimarin can decrease fat deposition in intra-abdominal adipose tissue in mice, suggesting its potential as a therapeutic agent for obesity management .

Biotechnology: Pharmacokinetics and Bioavailability

In biotechnological research, Cirsimarin’s pharmacokinetics and bioavailability are of interest. A UPLC-MS/MS method has been developed for the quantitative determination of Cirsimarin in rat plasma, which is crucial for understanding its metabolism and potential therapeutic applications .

Nutraceuticals: Health-Promoting Properties

As a flavonoid, Cirsimarin is explored for its health-promoting properties in the nutraceutical industry. Its antioxidant capabilities contribute to its inclusion in health supplements aimed at preventing or managing various chronic conditions .

Cosmetology: Anti-Cellulite Treatments

Cirsimarin is used in cosmetology for its lipolytic activity, which can activate the breakdown of fats. This makes it a valuable ingredient in cosmetic compositions aimed at treating cellulite, as it can reduce the size of adipocytes (fat cells) and improve skin appearance .

Food Industry: Functional Food Ingredients

In the food industry, Cirsimarin’s antilipogenic and antioxidant properties may be harnessed to develop functional foods that contribute to weight management and overall health. Its inclusion in food products could support dietary strategies against obesity .

Environmental Science: Plant-Based Compound Analysis

Cirsimarin, being a plant-derived compound, is also relevant in environmental science research. Its presence in various plants and the methods for its extraction and analysis contribute to the understanding of plant biochemistry and the potential environmental impact of its use .

Mechanism of Action

Cirsimarin, a flavonoid isolated from Microtea debilis, has been recognized for its potent antilipogenic effects . This article provides a comprehensive overview of Cirsimarin’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Cirsimarin primarily targets the adenosine-A1 and adenosine-A2 receptors . These receptors play a crucial role in various physiological processes, including inflammation, neurotransmission, and regulation of heart rate and blood pressure .

Mode of Action

Cirsimarin functions as an antagonist to the adenosine-A1 receptor and inhibits the binding of adenosine to the adenosine-A2 receptor . It also exhibits inhibitory effects on phosphodiesterase , an enzyme involved in the breakdown of cyclic nucleotides, thus influencing intracellular levels of cyclic AMP and cyclic GMP .

Biochemical Pathways

The antagonistic action of Cirsimarin on adenosine receptors disrupts the normal signaling pathways of adenosine, leading to changes in heart rate and blood pressure . Additionally, its inhibitory effect on phosphodiesterase alters the levels of cyclic nucleotides, affecting various cellular processes .

Result of Action

Cirsimarin exerts potent antilipogenic effects, decreasing fat deposition in mice intra-abdominal adipose tissue . It reduces adipose cell diameter, resulting in a decrease in adipose cell volume . Furthermore, it has been shown to suppress the JAK/STAT and IRF-3 signaling pathway in LPS-stimulated RAW 264.7 macrophages .

Safety and Hazards

Cirsimarin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . Prolonged exposure can lead to serious damage to health, possible risk of impaired fertility, and possible risk of harm to unborn child .

properties

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETJLKUBHXTIGH-FZFRBNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926633
Record name 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cirsimarin

CAS RN

13020-19-4
Record name Cirsimarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13020-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cirsimarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cirsimarin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72U3YNK7DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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